molecular formula C8H11Cl2NO B13128852 2-(1-Aminoethyl)-4-chlorophenol hydrochloride CAS No. 100376-54-3

2-(1-Aminoethyl)-4-chlorophenol hydrochloride

Katalognummer: B13128852
CAS-Nummer: 100376-54-3
Molekulargewicht: 208.08 g/mol
InChI-Schlüssel: QRNFYRXBPHNDKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Aminoethyl)-4-chlorophenolhydrochloride is a chemical compound with a unique structure that includes an aminoethyl group attached to a chlorophenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-4-chlorophenolhydrochloride typically involves the reaction of 4-chlorophenol with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 1-chloro-2-aminoethane in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Aminoethyl)-4-chlorophenolhydrochloride may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminoethyl)-4-chlorophenolhydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorophenol ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-(1-Aminoethyl)-4-chlorophenolhydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(1-Aminoethyl)-4-chlorophenolhydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chlorophenol ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Aminoethyl)phenol
  • 4-Chlorophenol
  • 2-(1-Aminoethyl)-4-bromophenol

Uniqueness

2-(1-Aminoethyl)-4-chlorophenolhydrochloride is unique due to the presence of both the aminoethyl group and the chlorophenol ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

100376-54-3

Molekularformel

C8H11Cl2NO

Molekulargewicht

208.08 g/mol

IUPAC-Name

2-(1-aminoethyl)-4-chlorophenol;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H

InChI-Schlüssel

QRNFYRXBPHNDKH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)Cl)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.